LY465608

Type 2 Diabetes PPAR Agonism Glycemic Control

LY465608 is a non-TZD dual PPARα/γ agonist with a unique metabolic signature (lower RQ, reduced fat) and species-specific mitochondrial toxicity (canine vs. rat). It delivers an ED₅₀ of 3.8 mg/kg/day in ZDF rats and 2.5-fold atheroprotection in apoE⁻/⁻ mice independent of lipid changes—ideal for dissecting PPARα/γ biology, toxicity mechanisms, and vascular protection.

Molecular Formula C28H27NO5
Molecular Weight 457.5 g/mol
Cat. No. B15550512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY465608
Molecular FormulaC28H27NO5
Molecular Weight457.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H27NO5/c1-19-25(17-18-32-23-13-15-24(16-14-23)34-28(2,3)27(30)31)29-26(33-19)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-16H,17-18H2,1-3H3,(H,30,31)
InChIKeyJDJHTJNBMZSSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY465608: Non-Thiazolidinedione Dual PPARα/γ Agonist for Metabolic and Cardiovascular Research Procurement


LY465608 (CAS 328918-26-9) is a synthetic, non-thiazolidinedione (non-TZD) small molecule that functions as a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ) [1]. Initially developed by Ligand Pharmaceuticals and Eli Lilly and Company [2], it is characterized by a molecular weight of 457.52 g/mol and a molecular formula of C₂₈H₂₇NO₅ [3]. LY465608 has been extensively evaluated in preclinical models of type 2 diabetes and cardiovascular disease, demonstrating dose-dependent improvements in glucose homeostasis, insulin sensitivity, and lipid profiles, as well as direct anti-atherosclerotic effects in apolipoprotein E knockout mice [4].

LY465608 Procurement Risks: Why In-Class Dual PPAR Agonists Are Not Interchangeable


Although LY465608 belongs to the broader class of dual PPARα/γ agonists, its specific pharmacological and toxicological profile is not interchangeable with other compounds in this class or with selective PPAR agonists. As a non-thiazolidinedione, LY465608 exhibits a distinct binding mode and transcriptional activation profile compared to TZD-based PPARγ agonists [1]. Critically, preclinical safety studies revealed species-specific mitochondrial toxicity in dogs that was not observed in rats—a finding that underscores the compound's unique preclinical safety signature and precludes simple substitution with other dual agonists that may lack this well-characterized, species-dependent liability [2]. Furthermore, the compound's dual agonism produces a metabolic signature (lower respiratory quotient, reduced fat accumulation) distinct from selective PPAR-γ agonists, even when similar glycemic control is achieved [3]. For researchers requiring a tool compound with a fully characterized spectrum of PPARα/γ co-agonism and a documented species-specific toxicity profile, generic substitution based solely on target class is scientifically unsound.

LY465608 Comparative Evidence: Quantitative Differentiation from PPAR Agonist Benchmarks


LY465608 Achieves Comparable Glycemic Efficacy to Rosiglitazone in ZDF Rats While Diverging Metabolically

In hyperglycemic male Zucker diabetic fatty (ZDF) rats, LY465608 dose-dependently lowered plasma glucose with an ED₅₀ for glucose normalization of 3.8 mg·kg⁻¹·day⁻¹ [1]. This glycemic efficacy is comparable to that reported for the selective PPARγ agonist rosiglitazone in the same model, where the ED₅₀ for plasma glucose reduction was 3.63 mg·kg⁻¹·day⁻¹ [2]. However, despite similar impacts on glycemia, further characterization of LY465608 revealed metabolic changes distinct from a selective PPAR-γ agonist, including a lower respiratory quotient and less fat accumulation, attributable to its concomitant PPARα agonism [1]. This evidence supports the selection of LY465608 over selective PPARγ agonists when a more balanced metabolic profile is desired.

Type 2 Diabetes PPAR Agonism Glycemic Control

LY465608 Elicits Profound Species-Specific Mitochondrial Toxicity in Canine vs. Rat Hepatocytes

A direct comparative study using primary hepatocytes revealed that LY465608 induces markedly greater mitochondrial damage in canine cells compared to rat cells [1]. Using the fluorescent indicator tetramethylrhodamine ethyl ester (TMRE) and flow cytometry, treatment with 0.1 µM LY465608 caused a greater shift in fluorescence indicative of mitochondrial damage in canine hepatocytes than was observed with rat hepatocytes treated at a 100-fold higher concentration of 10 µM [1]. This in vitro finding correlates with in vivo repeat-dose studies showing abnormalities in mitochondrial morphology and single-cell necrosis exclusively in dogs after 30 days of dosing, not in rats [1].

Preclinical Safety Mitochondrial Toxicity Species Differences

LY465608 Reduces Atherosclerotic Lesion Area by 2.5-Fold in Apolipoprotein E Knockout Mice

In apolipoprotein E (apoE) knockout mice, a widely used model of atherosclerosis, 18 weeks of treatment with LY465608 resulted in a statistically significant 2.5-fold reduction in atherosclerotic lesion area in en face aorta preparations [1]. This anti-atherosclerotic effect was observed in the absence of any reduction in total serum cholesterol or changes in lipoprotein distribution, indicating a direct vascular protective effect independent of systemic lipid modulation [1]. In vitro, LY465608 inhibited, in a concentration-dependent manner, interferon-γ (IFNγ)-induced nitric oxide synthesis and β2 integrin CD11a expression in elicited peritoneal macrophages from apoE knockout mice, confirming a direct effect on macrophage activation [1].

Atherosclerosis Cardiovascular Disease Macrophage Biology

LY465608 Dose-Dependently Elevates HDL Cholesterol and Lowers Triglycerides in Human apoA-I Transgenic Mice

In human apolipoprotein A-I transgenic mice, LY465608 dose-dependently elevated HDL cholesterol and lowered plasma triglycerides, demonstrating a significant improvement in primary cardiovascular risk factors [1]. While the abstract does not provide precise numerical values for the magnitude of change, the dose-dependent nature of the effect was clearly established, and this lipid-modulating activity is attributed to the compound's dual PPARα/γ agonism, with PPARα activation known to regulate genes involved in HDL metabolism and fatty acid oxidation [1].

Lipid Metabolism Cardiovascular Risk HDL Elevation

LY465608 Induces Peroxisome Proliferation in Rat but Not Dog Hepatocytes, Mirroring Fenofibrate's Species-Selective Response

In a direct head-to-head comparison with fenofibrate, a prototypical PPARα agonist, LY465608 induced an increase in peroxisome number in primary rat hepatocytes as evaluated by electron microscopy, whereas peroxisome number remained unchanged in dog hepatocytes treated with either compound [1]. Biochemical analysis confirmed that rat hepatocytes responded to both agonists with induction of peroxisomal β-oxidation (PBox) activity, while dog hepatocytes showed no increase in PBox activity but did demonstrate increased mitochondrial β-oxidation (MBox) activity [1]. This species-specific response is a hallmark of PPARα agonists and confirms that LY465608 retains this well-characterized pharmacologic feature.

Peroxisome Proliferation Species-Specific Pharmacology PPARα Agonism

LY465608 Application Scenarios: Preclinical Models for Metabolic and Cardiovascular Disease Research


Investigating PPAR-Mediated Metabolic Modulation in Type 2 Diabetes Models

In studies requiring a dual PPARα/γ agonist with a well-defined glycemic efficacy benchmark (ED₅₀ 3.8 mg·kg⁻¹·day⁻¹ in ZDF rats) [1] and a metabolic signature distinct from selective PPARγ agonists (lower respiratory quotient, reduced fat accumulation) [1], LY465608 serves as an optimal tool compound. Its comparable potency to rosiglitazone [2] allows for direct comparisons of metabolic outcomes independent of glycemic control differences.

Mechanistic Studies of Species-Specific Mitochondrial Toxicity

LY465608 is uniquely suited for experiments designed to elucidate the molecular basis of species-dependent mitochondrial toxicity. The compound's well-documented sensitivity profile—causing significant mitochondrial damage in canine hepatocytes at 0.1 µM versus rat hepatocytes at 10 µM [3]—provides a robust platform for investigating mechanisms of PPARα/γ coagonist-induced hepatotoxicity and for benchmarking in vitro models predictive of human risk.

Evaluating Direct Anti-Atherosclerotic Effects Independent of Lipid Lowering

For research focused on PPAR-mediated vascular protection and macrophage-driven inflammation, LY465608 offers a compelling advantage. The compound's ability to reduce atherosclerotic lesion area by 2.5-fold in apoE knockout mice without altering serum cholesterol or lipoprotein profiles [4] makes it an ideal candidate for dissecting lipid-independent mechanisms of atheroprotection and for studying PPARα/γ coagonism in inflammatory macrophage biology.

Investigating PPARα-Dependent Peroxisome Proliferation and Species Differences

Studies aiming to model the species-selective peroxisome proliferation response typical of PPARα agonists will benefit from LY465608's well-characterized profile. As demonstrated in direct comparison with fenofibrate, LY465608 induces peroxisome proliferation in rat but not dog hepatocytes [3], making it a valuable tool for investigating the translational relevance of rodent peroxisome proliferation findings to human safety assessment.

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